REACTION_SMILES
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[C:6]([CH3:7])(=[O:8])[c:9]1[c:10]([N:11]([CH:12]=[O:13])[CH3:14])[cH:15][cH:16][cH:17][cH:18]1.[Cl:20][CH2:21][Cl:22].[OH2:19].[S:1]([Cl:2])(=[O:3])([Cl:4])=[O:5]>>[Cl:4][CH2:7][C:6](=[O:8])[c:9]1[c:10]([N:11]([CH:12]=[O:13])[CH3:14])[cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccccc1N(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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CN(C=O)c1ccccc1C(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |